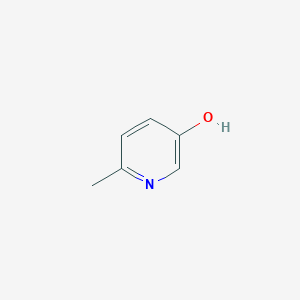

5-Hydroxy-2-methylpyridine

描述

5-Hydroxy-2-methylpyridine (C₆H₇NO, molecular weight: 109.13 g/mol) is a hydroxy-substituted pyridine derivative with the IUPAC name 6-methylpyridin-3-ol . Its structure features a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyridine ring. Key properties include a melting point of 167–171°C, hydrogen-bond-donor capacity (1 H-bond donor), and a topological polar surface area of 33.1 Ų . It is widely used in organic synthesis, coordination chemistry, and pharmaceutical research . Notably, it has been identified as a component of cigarette smoke condensate, contributing to collagen-induced arthritis (CIA) in mice .

准备方法

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the partial carboxylation of pyridine, followed by dehydration to form the acid chloride, which then reacts with methanol to yield 6-Methyl-3-pyridinol . Another method involves the halogenation, nucleophilic substitution, and condensation reactions of related pyridine derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of sulfuric acid and other reagents to achieve the desired purity and yield .

化学反应分析

Types of Reactions: 5-Hydroxy-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and other functionalized derivatives.

科学研究应用

Scientific Research Applications

5-HMP has several notable applications across different scientific domains:

Organic Synthesis

5-HMP is utilized as a starting reagent in the synthesis of more complex molecules. For example, it has been employed in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde, demonstrating its utility in creating functionalized pyridine derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of drugs like Pirfenidone, which is used to treat idiopathic pulmonary fibrosis (IPF). Research indicates that 5-HMP plays a role in modulating cellular responses associated with fibrosis .

Enzyme Inhibition Studies

5-HMP has been studied for its ability to inhibit specific enzymes, including protein kinases. It has shown promising results as a ligand in platinum complexes that exhibit nanomolar inhibitory action against protein kinases, suggesting potential applications in cancer therapeutics .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of 5-HMP for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced biological activity:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 12.5 |

| Derivative B | MCF7 (Breast) | 15.0 |

| This compound | A549 (Lung) | 25.0 |

This data underscores the importance of structural modifications in enhancing the biological efficacy of pyridine derivatives .

Case Study 2: Antifibrotic Activity

In another investigation focusing on Pirfenidone's antifibrotic properties, researchers linked these effects back to its synthetic precursors, including 5-HMP. The study demonstrated that treatment with this compound reduced collagen deposition in lung fibroblasts:

| Treatment Group | Collagen Deposition (%) |

|---|---|

| Control | 100 |

| Pirfenidone | 60 |

| This compound | 75 |

These findings suggest that while Pirfenidone is more effective, 5-HMP still holds therapeutic potential worth exploring .

作用机制

The mechanism by which 5-Hydroxy-2-methylpyridine exerts its effects involves its interaction with various molecular targets and pathways. For instance, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing their reactivity and stability . In biological systems, it may inhibit specific enzymes or proteins, thereby modulating biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thermochemical Properties

5-Hydroxy-2-methylpyridine exhibits anomalous thermochemical behavior. While group contribution models accurately predict standard molar enthalpies of formation (ΔfH°) for other hydroxy-pyridines, experimental ΔfH° values for this compound deviate significantly.

Table 2: Thermochemical Data Comparison

| Compound | Experimental ΔfH° (kJ/mol) | Calculated ΔfH° (kJ/mol) | Discrepancy | Reference |

|---|---|---|---|---|

| This compound | -156.3 | -142.7 | +13.6 | |

| Other hydroxy-pyridines | Matches calculated values | - | None |

Physicochemical and Toxicological Profiles

生物活性

5-Hydroxy-2-methylpyridine (5-HMP) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and case studies.

This compound has the following chemical identifiers:

- CAS Number : 1121-78-4

- Molecular Formula : C6H7NO

- Molecular Weight : 111.13 g/mol

- Melting Point : 183-187 °C

1. Pharmacological Properties

5-HMP has been investigated for its role as a ligand in various biochemical pathways. Notably, it has shown protein kinase inhibitory action at nanomolar levels when used in platinum complexes, indicating its potential as an anticancer agent . Additionally, it has been utilized in the synthesis of compounds that modulate the metabotropic glutamate receptor (mGluR), which is significant in treating neurological disorders .

2. Antioxidant Activity

Research indicates that 5-HMP exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential utility in formulations aimed at combating oxidative damage .

3. Neuropharmacological Effects

In vivo studies have demonstrated that derivatives of 5-HMP can influence behavior in animal models, particularly concerning anxiety and psychotic disorders. For instance, certain mGluR modulators derived from 5-HMP were shown to reverse amphetamine-induced hyperlocomotion in mice, a common model for assessing antipsychotic efficacy .

Case Study 1: Protein Kinase Inhibition

A study focused on the synthesis of a platinum complex with 5-HMP revealed significant protein kinase inhibitory activity. The complex was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at low concentrations .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of 5-HMP using various assays (DPPH and ABTS). The results indicated that 5-HMP effectively reduced oxidative stress markers in vitro, supporting its potential application in nutraceuticals aimed at enhancing cellular health .

The mechanisms through which 5-HMP exerts its biological effects are multifaceted:

- Ligand Binding : As a ligand for mGluRs, it modulates neurotransmitter release and neuronal excitability, which may underlie its neuropharmacological effects.

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby mitigating oxidative stress.

- Enzyme Inhibition : The inhibition of specific kinases can disrupt signaling pathways involved in cell growth and survival, providing a basis for its anticancer properties.

Data Summary

常见问题

Basic Research Questions

Q. What analytical methods are recommended for isolating and characterizing 5H2MP from complex mixtures?

- Answer : Sequential fractionation using water/ether partitioning at varying pH levels, followed by silica gel column chromatography and TLC, is effective for preliminary isolation. For precise identification, combine ODS-HPLC with GC/MS and NMR spectroscopy. These methods confirm purity and structural integrity, distinguishing 5H2MP from isomers like 2-hydroxy-3-methylpyridine .

Q. How can researchers verify the non-mutagenic properties of 5H2MP for pharmacological applications?

- Answer : Use Ames tests (bacterial reverse mutation assays) to assess mutagenicity. Additionally, evaluate aryl hydrocarbon receptor (AhR) activity via luciferase reporter gene assays, as 5H2MP lacks AhR-dependent effects, ensuring safety in drug development .

Q. What are the key physical properties of 5H2MP critical for experimental design?

- Answer : Melting point (168–170°C) and solubility profiles (polar solvents like water/ether mixtures) are critical. These properties guide solvent selection for synthesis, purification, and biological testing. Melting point discrepancies may indicate impurities or isomer contamination .

Advanced Research Questions

Q. How do structural isomers of 5H2MP, such as 2-hydroxy-3-methylpyridine, differ in biological activity?

- Answer : Comparative assays (e.g., enzyme inhibition or receptor-binding studies) reveal that 2-hydroxy-3-methylpyridine exhibits activity absent in 3-hydroxy-2-methylpyridine. Use NMR and X-ray crystallography to correlate steric and electronic effects of hydroxyl/methyl group positioning with functional outcomes .

Q. How should researchers address discrepancies between experimental and calculated thermochemical data for 5H2MP?

- Answer : Re-measure standard molar enthalpies of formation and sublimation via combustion calorimetry and vapor-pressure measurements. IUPAC highlights inconsistencies in group additivity models for 5H2MP, necessitating empirical validation .

Q. What experimental strategies are recommended to study 5H2MP's role in autoimmune disease models?

- Answer : In collagen-induced arthritis (CIA) mouse models, administer 5H2MP via intraperitoneal injection and monitor joint inflammation biomarkers (e.g., TNF-α, IL-6). Histopathological analysis of synovial tissue can confirm exacerbation or mitigation of disease progression .

Q. How can 5H2MP's reactivity with aldehydes be optimized for synthetic applications?

- Answer : In alkaline media, 5H2MP undergoes condensation with formaldehyde to form pyridine derivatives. Adjust pH (9–11) and temperature (60–80°C) to control reaction kinetics. Monitor intermediates via LC-MS to optimize yield and selectivity .

Q. Methodological Considerations

Q. What precautions are essential when handling 5H2MP in laboratory settings?

- Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Ensure ventilation to prevent dust inhalation. For spills, collect material without generating dust and dispose in sealed containers. Avoid drains due to environmental toxicity risks .

Q. How can researchers differentiate 5H2MP from its analogs using spectroscopic techniques?

- Answer : NMR chemical shifts for the hydroxyl (δ 8–10 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic. Compare with GC/MS fragmentation patterns: 5H2MP shows a base peak at m/z 109 (M⁺), distinct from isomers .

Q. What in silico tools are useful for predicting 5H2MP's pharmacokinetic properties?

- Answer : Molecular docking (AutoDock) and QSAR models predict binding affinities to targets like dehydrogenases. ADMET predictors (e.g., SwissADME) assess bioavailability and metabolic stability, prioritizing analogs for synthesis .

Q. Data Validation and Reproducibility

Q. How can researchers resolve contradictions in published thermochemical data for 5H2MP?

- Answer : Cross-validate using differential scanning calorimetry (DSC) and compare results with high-purity commercial standards. Publish raw datasets (enthalpy, entropy) to enable meta-analyses and refine computational models .

Q. What protocols ensure reproducibility in synthesizing 5H2MP derivatives?

属性

IUPAC Name |

6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLUJPLHLZJUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051580 | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-78-4 | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。